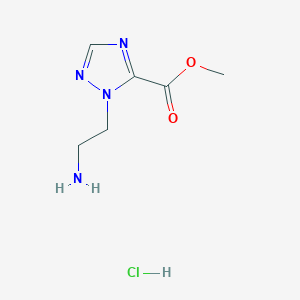
methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a triazole-forming reagent under acidic conditions to form the desired triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 25-30°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0-10°C.
Substitution: Various nucleophiles like halides, thiols; reaction temperature around 50-60°C.
Major Products Formed
Oxidation: Corresponding oxides of the triazole compound.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-aminoethyl)-3-methyl-1H-imidazole-3-ium tetrafluoroborate
- 1-(2-aminoethyl)-4-methyl-1H-imidazole-5-carboxylate
Uniqueness
Methyl1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylatehydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11ClN4O2 |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-1,2,4-triazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-12-6(11)5-8-4-9-10(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
InChI Key |
VSIYFQHKXXOKFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NN1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















